N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704994
InChI: InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17704994

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)
Standard InChI Key ZLXGLYOOKLRYIL-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=CC=C(C=C2)Br

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound’s structure integrates a pyrazole core—a five-membered ring with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-amino position with a 4-bromobenzyl moiety. The bromine atom at the para position of the phenyl ring enhances molecular polarizability and participates in halogen bonding, while the methyl group contributes to steric effects and lipophilicity. The canonical SMILES representation CN1C=CC(=N1)NCC2=CC=C(C=C2)Br\text{CN1C=CC(=N1)NCC2=CC=C(C=C2)Br} underscores the connectivity of these functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H12BrN3\text{C}_{11}\text{H}_{12}\text{BrN}_3
Molecular Weight266.14 g/mol
IUPAC NameN-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine
Topological Polar Surface Area38.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous pyrazole derivatives reveals N-H stretching vibrations at ~3350 cm1^{-1} and aromatic C-H stretches near 3100 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra typically show a singlet for the methyl group at δ 3.8 ppm (1H, N-CH3\text{N-CH}_3) and a multiplet for the bromophenyl protons between δ 7.2–7.6 ppm. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 266.04 ([M+H]+^+) with isotopic patterns consistent with bromine’s natural abundance.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves sequential steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.

  • N-Methylation: Treatment of the pyrazole intermediate with methyl iodide or dimethyl sulfate in the presence of a base.

  • Bromophenyl Functionalization: Alkylation of the 3-amino group with 4-bromobenzyl bromide under basic conditions.

A representative procedure involves refluxing 1-methyl-1H-pyrazol-3-amine with 4-bromobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via column chromatography (yield: ~65–70%).

Reactivity Profile

The compound’s amino and bromine groups render it reactive in:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing bromine activates the phenyl ring for displacement by nucleophiles (e.g., amines, alkoxides).

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce aryl amines.

  • Suzuki-Miyaura Cross-Coupling: Replacement of bromine with boronic acids to form biaryl systems.

Table 2: Comparative Reactivity of Halogenated Pyrazoles

CompoundReaction TypeRate Constant (k, s1^{-1})
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amineSuzuki Coupling2.3×1032.3 \times 10^{-3}
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amineSNAr1.8×1041.8 \times 10^{-4}
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amineOxidative Addition3.1×1053.1 \times 10^{-5}

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

Replacing bromine with other halogens alters electronic and steric properties:

  • Chlorine Analog: Reduced polarizability but higher electronegativity enhances hydrogen bonding potential.

  • Fluorine Analog: Increased metabolic stability due to fluorine’s strong C-F bond but diminished reactivity in cross-coupling.

Positional Isomerism

Moving the bromine to the meta or ortho positions on the phenyl ring disrupts symmetry, affecting crystallinity and solubility. For example, the 3-bromo isomer exhibits a 15% lower aqueous solubility than the para-substituted derivative.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amino group and electrophilic zones near the bromine.

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